molecular formula C6F14S4 B14741484 Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane CAS No. 1588-31-4

Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane

Cat. No.: B14741484
CAS No.: 1588-31-4
M. Wt: 466.3 g/mol
InChI Key: FCBFPTHKNRAWBB-UHFFFAOYSA-N
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Description

Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane is a chemical compound known for its unique structure and properties It consists of two heptafluoropropyl groups attached to a tetrasulfane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane typically involves the reaction of heptafluoropropyl halides with sulfur-containing reagents under controlled conditions. One common method includes the reaction of 1,1,1,2,3,3,3-heptafluoropropane with sulfur dichloride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

    Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for introducing sulfur and fluorine atoms into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorine content but different sulfur structure.

    Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) carbonate: Another fluorinated compound with different functional groups.

    1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated alcohol with distinct properties.

Uniqueness

Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane is unique due to its combination of fluorine and sulfur atoms, which imparts specific chemical reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.

Properties

CAS No.

1588-31-4

Molecular Formula

C6F14S4

Molecular Weight

466.3 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yltetrasulfanyl)propane

InChI

InChI=1S/C6F14S4/c7-1(3(9,10)11,4(12,13)14)21-23-24-22-2(8,5(15,16)17)6(18,19)20

InChI Key

FCBFPTHKNRAWBB-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)SSSSC(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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